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Compound of Interest

Compound Name: (2R,3S)-Chlorpheg

Cat. No.: B1139495 Get Quote

Disclaimer: The user's request specified "(2R,3S)-Chlorpheg". The compound

Chlorpheniramine, which is chemically named 3-(4-chlorophenyl)-N,N-dimethyl-3-(pyridin-2-

yl)propan-1-amine, possesses a single chiral center. Therefore, it exists as a pair of

enantiomers, (R)-chlorpheniramine and (S)-chlorpheniramine. The designation (2R,3S) implies

the presence of two chiral centers and does not accurately describe the structure of

Chlorpheniramine. The spectroscopic data presented herein pertains to Chlorpheniramine,

often as a racemic mixture or as specified for a particular enantiomer, which is the most

probable compound of interest.

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR),

infrared (IR), and mass spectrometry (MS) data for Chlorpheniramine. It is intended for

researchers, scientists, and professionals in the field of drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for determining the structure of organic

molecules. Below are the ¹H and ¹³C NMR data for Chlorpheniramine.

¹H NMR Spectroscopic Data
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

7.60 - 7.10 m 8H Aromatic protons

3.45 t, J=7.0 Hz 1H CH

2.65 t, J=7.0 Hz 2H CH₂

2.35 s 6H N(CH₃)₂

Note: Data is for the maleate salt in DMSO-d6 at 400 MHz.[1] The aromatic region (7.60-7.10

ppm) includes signals from both the chlorophenyl and pyridinyl rings, as well as the maleate

counter-ion.

¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm Assignment

167.3 C=O (maleate)

162.2 Aromatic C

149.3 Aromatic C

141.2 Aromatic C

138.4 Aromatic C

134.8 C=C (maleate)

131.5 Aromatic C

128.9 Aromatic C

126.7 Aromatic C

122.5 Aromatic C

56.4 CH₂

44.1 N(CH₃)₂

38.2 CH
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Note: Data is for the maleate salt in DMSO-d6.[1]

Experimental Protocol for NMR Spectroscopy

A general procedure for obtaining NMR spectra of a compound like Chlorpheniramine maleate

is as follows:

Sample Preparation: Dissolve approximately 10-20 mg of the sample in about 0.6-0.7 mL of

a deuterated solvent (e.g., DMSO-d6, CDCl₃, D₂O) in a 5 mm NMR tube.

Instrument Setup:

Use a spectrometer with a field strength of 400 MHz or higher for better resolution.

Tune and shim the instrument to ensure a homogeneous magnetic field.

Set the appropriate acquisition parameters, including the number of scans, relaxation

delay, and pulse width.

Data Acquisition:

Acquire the ¹H NMR spectrum.

Acquire the proton-decoupled ¹³C NMR spectrum.

Data Processing:

Apply Fourier transformation to the raw data (FID).

Phase and baseline correct the resulting spectrum.

Calibrate the chemical shift scale using the residual solvent peak or an internal standard

(e.g., TMS).

Integrate the peaks in the ¹H NMR spectrum.

A standardized protocol involves dissolving the sample in a suitable deuterated solvent and

acquiring the spectrum on a 90 MHz or higher spectrometer, often with an internal standard like
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tert-butanol for quantification[2][3].

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the

absorption of infrared radiation.

IR Spectroscopic Data

Wavenumber (cm⁻¹) Functional Group

3400-3200 N-H stretch (secondary amine salt)

3100-3000 Aromatic C-H stretch

2950-2850 Aliphatic C-H stretch

1708 C=O stretch (maleate)

1600-1450 Aromatic C=C stretch

1355 C-N stretch

825 p-substituted benzene C-H bend

760 C-Cl stretch

Note: The data corresponds to Chlorpheniramine maleate as a KBr disc or nujol mull[1].

Experimental Protocol for IR Spectroscopy (ATR-FTIR)

Attenuated Total Reflectance (ATR) is a common sampling technique for FTIR.

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

Instrument Setup:

Ensure the ATR crystal is clean by taking a background spectrum of the empty crystal.

Press the sample firmly against the crystal using the pressure clamp to ensure good

contact.
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Data Acquisition:

Collect the IR spectrum over the desired range (typically 4000-400 cm⁻¹).

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

Data Processing:

Perform a background subtraction.

The resulting spectrum will be of absorbance or transmittance versus wavenumber.

Non-destructive analysis of chlorpheniramine maleate in pharmaceutical tablets and granules

can be performed using chemometrics-assisted attenuated total reflectance infrared

spectroscopy (ATR-IR)[4][5].

Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions

based on their mass-to-charge ratio.

Mass Spectrometry Data (LC-MS/MS)

m/z Assignment

275.131 [M+H]⁺ (protonated molecule)

230.074 [M+H - N(CH₃)₂]⁺

232.070 Isotopic peak of 230

167.073 [C₁₂H₉N]⁺ (fragment)

Note: Data obtained via LC-MS with a qTof instrument in positive ion mode[6].

Experimental Protocol for Mass Spectrometry (LC-MS)

A typical procedure for analyzing Chlorpheniramine by LC-MS is as follows:
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Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g.,

methanol or acetonitrile) and dilute to an appropriate concentration (e.g., in the ng/mL to

µg/mL range). Plasma samples may require a liquid-liquid or solid-phase extraction step[7]

[8].

Liquid Chromatography (LC):

Inject the sample onto an appropriate LC column (e.g., C18).

Use a mobile phase gradient (e.g., water and acetonitrile with a modifier like formic acid)

to elute the compound.

Mass Spectrometry (MS):

The eluent from the LC is directed into the mass spectrometer source (e.g., electrospray

ionization - ESI).

Set the mass spectrometer to operate in positive ion mode.

Acquire full scan mass spectra or use selected reaction monitoring (SRM) for targeted

quantification[9].

Data Analysis:

Identify the molecular ion peak ([M+H]⁺).

Analyze the fragmentation pattern to confirm the structure.

Visualizations
Below are diagrams illustrating the general workflows for the spectroscopic techniques

described.
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ATR-FTIR Experimental Workflow
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LC-MS Experimental Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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